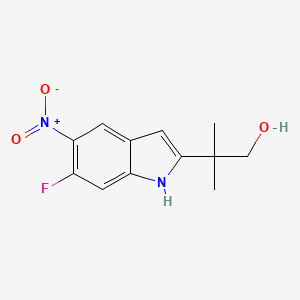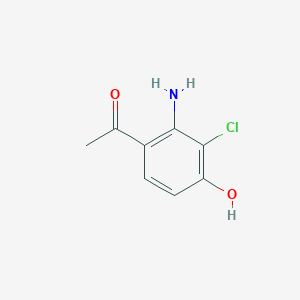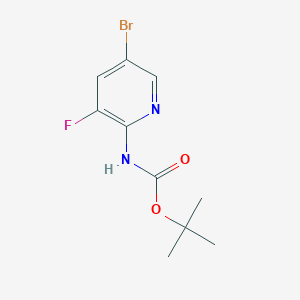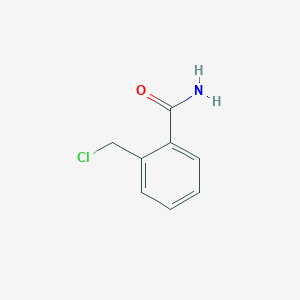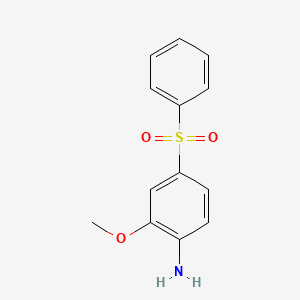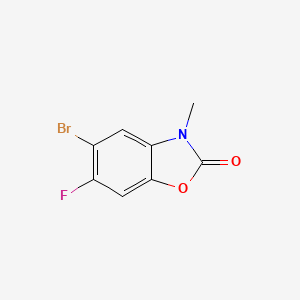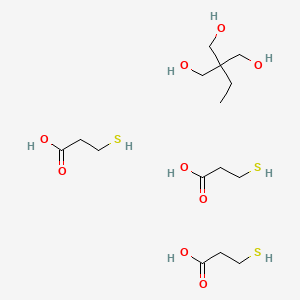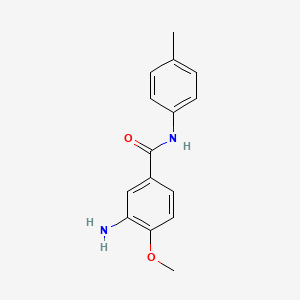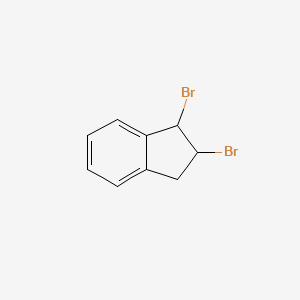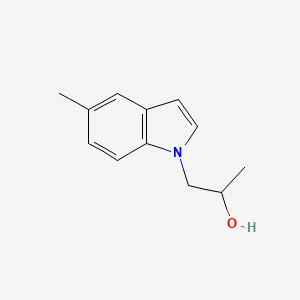![molecular formula C22H18O4 B8583221 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol CAS No. 82663-57-8](/img/structure/B8583221.png)
4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol is an organic compound with the molecular formula C22H18O2 It is a derivative of binaphthalene, characterized by the presence of methoxy groups at the 4 and 4’ positions and hydroxyl groups at the 1 and 1’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate naphthalene derivatives.
Methoxylation: Introduction of methoxy groups at the 4 and 4’ positions using methanol and a suitable catalyst.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 1’ positions through a controlled oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Replacement of methoxy or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted binaphthalenes.
Scientific Research Applications
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with pyridine rings instead of naphthalene.
2,2’-Dimethoxy-1,1’-binaphthalene: Lacks the hydroxyl groups present in 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol.
Uniqueness
This detailed article provides a comprehensive overview of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
82663-57-8 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(1-hydroxy-4-methoxynaphthalen-2-yl)-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C22H18O4/c1-25-19-11-17(21(23)15-9-5-3-7-13(15)19)18-12-20(26-2)14-8-4-6-10-16(14)22(18)24/h3-12,23-24H,1-2H3 |
InChI Key |
DUUBQTCYVNKWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)O)C3=C(C4=CC=CC=C4C(=C3)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)phenol](/img/structure/B8583139.png)
